molecular formula C5H3Br2F3N2 B11825634 4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Katalognummer: B11825634
Molekulargewicht: 307.89 g/mol
InChI-Schlüssel: AVQZLXDPGOYCHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: is a chemical compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the bromination of a precursor pyrazole compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce the compound in significant quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, and alkoxides can be used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology

In biological research, this compound can be used to study the effects of brominated and trifluoromethylated pyrazoles on biological systems. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of bromine and trifluoromethyl groups can influence its binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5-Dibromo-1-methyl-1H-pyrazole
  • 3-(Trifluoromethyl)-1H-pyrazole
  • 4,5-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of bromine and trifluoromethyl groups on the pyrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are desired.

Eigenschaften

Molekularformel

C5H3Br2F3N2

Molekulargewicht

307.89 g/mol

IUPAC-Name

4,5-dibromo-1-methyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C5H3Br2F3N2/c1-12-4(7)2(6)3(11-12)5(8,9)10/h1H3

InChI-Schlüssel

AVQZLXDPGOYCHP-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.